Acidity (pKa) Shift: 2,3,5-Trimethyl-4-nitrophenol vs. Unsubstituted 4-Nitrophenol
The predicted pKa of 2,3,5-trimethyl-4-nitrophenol (7.72) is approximately 0.57 units higher than the experimentally determined pKa of unsubstituted 4-nitrophenol (7.15) [1][2]. This indicates a weaker acid, attributable to the electron-donating effect of the three methyl groups that destabilize the phenolate anion relative to the parent compound.
| Evidence Dimension | Acidic dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.72 (predicted, ChemAxon) |
| Comparator Or Baseline | 4-Nitrophenol (CAS 100-02-7): pKa = 7.15 (experimental, literature) |
| Quantified Difference | ΔpKa = +0.57 (weaker acid) |
| Conditions | Aqueous solution, 25 °C; target value is in silico predicted (ChemAxon); comparator value is experimentally determined |
Why This Matters
The higher pKa alters solubility and ionizability at physiological or process pH, affecting both analytical method development and biological assay conditions where the ionization state governs membrane permeability or receptor binding.
- [1] ContaminantDB. (2016). 2,3,5-trimethyl-4-nitrophenol (CHEM046280): pKa (Strongest Acidic) = 7.72 (ChemAxon). View Source
- [2] PubChem. (2024). 4-Nitrophenol (CID 980): Experimental pKa = 7.15. National Center for Biotechnology Information. View Source
